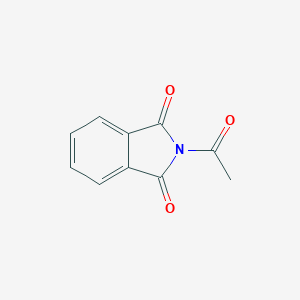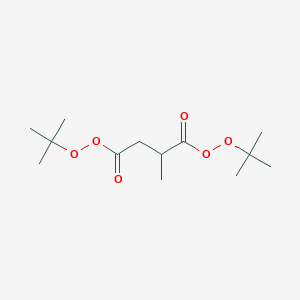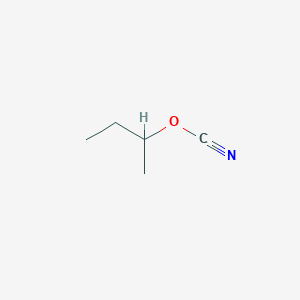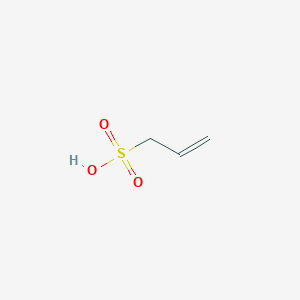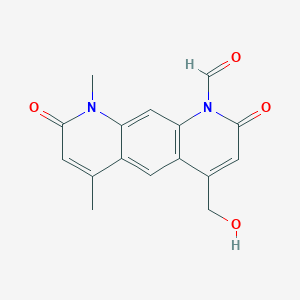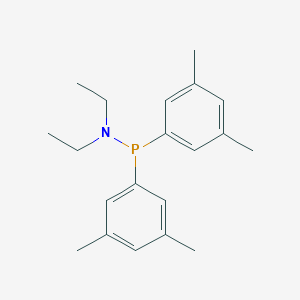
1,4-Benzenedicarboxylic acid, monobutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarboxylic acid, monobutyl ester, commonly known as dimethyl phthalate (DMP), is a colorless, oily liquid with a faint, sweet odor. It is widely used as a plasticizer, solvent, and additive in various industrial applications. DMP is also used as a fragrance fixative in perfumes, as well as a mosquito repellent.
Mécanisme D'action
1,4-Benzenedicarboxylic acid, monobutyl ester is a small molecule that can easily penetrate cell membranes. Once inside the cell, it can interact with various cellular components, such as proteins and lipids, leading to changes in their function. 1,4-Benzenedicarboxylic acid, monobutyl ester has been shown to have estrogenic and anti-androgenic effects, as well as disrupt the endocrine system.
Effets Biochimiques Et Physiologiques
1,4-Benzenedicarboxylic acid, monobutyl ester has been shown to have a variety of biochemical and physiological effects in vivo. It has been shown to cause liver and kidney damage in rats, as well as disrupt the reproductive system in both males and females. 1,4-Benzenedicarboxylic acid, monobutyl ester has also been shown to have neurotoxic effects, causing damage to the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Benzenedicarboxylic acid, monobutyl ester is a commonly used solvent in analytical chemistry due to its low toxicity and high solubility for a variety of compounds. However, it can also be a potential source of contamination in experiments. 1,4-Benzenedicarboxylic acid, monobutyl ester has also been shown to have an inhibitory effect on certain enzymes, which can affect experimental results.
Orientations Futures
1. Investigate the potential use of 1,4-Benzenedicarboxylic acid, monobutyl ester as a corrosion inhibitor in various industrial applications.
2. Study the effect of 1,4-Benzenedicarboxylic acid, monobutyl ester on the immune system and its potential use as an immunomodulator.
3. Investigate the potential use of 1,4-Benzenedicarboxylic acid, monobutyl ester in drug delivery systems.
4. Study the effect of 1,4-Benzenedicarboxylic acid, monobutyl ester on the gut microbiome and its potential role in gut health.
5. Investigate the potential use of 1,4-Benzenedicarboxylic acid, monobutyl ester as a fragrance fixative in perfumes and its effect on human health.
In conclusion, 1,4-Benzenedicarboxylic acid, monobutyl ester (1,4-Benzenedicarboxylic acid, monobutyl ester) is a widely used plasticizer, solvent, and additive in various industrial applications. It has been extensively studied for its potential use in drug delivery systems, as well as a corrosion inhibitor. 1,4-Benzenedicarboxylic acid, monobutyl ester has also been shown to have various biochemical and physiological effects, including liver and kidney damage, reproductive system disruption, and neurotoxicity. While 1,4-Benzenedicarboxylic acid, monobutyl ester is commonly used as a solvent in analytical chemistry, it can also be a potential source of contamination in experiments. Future research should focus on investigating the potential use of 1,4-Benzenedicarboxylic acid, monobutyl ester in various applications, as well as its effect on human health and the environment.
Méthodes De Synthèse
1,4-Benzenedicarboxylic acid, monobutyl ester can be synthesized by reacting phthalic anhydride with butanol in the presence of a catalyst. The reaction is exothermic and requires careful temperature control. The resulting product is then purified by distillation.
Applications De Recherche Scientifique
1,4-Benzenedicarboxylic acid, monobutyl ester has been extensively studied for its various applications in the scientific community. It is commonly used as a solvent in analytical chemistry, as well as a plasticizer in polymer science. 1,4-Benzenedicarboxylic acid, monobutyl ester has also been studied for its potential use in drug delivery systems and as a corrosion inhibitor.
Propriétés
Numéro CAS |
1818-06-0 |
|---|---|
Nom du produit |
1,4-Benzenedicarboxylic acid, monobutyl ester |
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
4-butoxycarbonylbenzoic acid |
InChI |
InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14) |
Clé InChI |
QLUQHFODHZKSDT-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)C(=O)O |
Autres numéros CAS |
1818-06-0 |
Synonymes |
1,4-Benzenedicarboxylic acid hydrogen 1-butyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



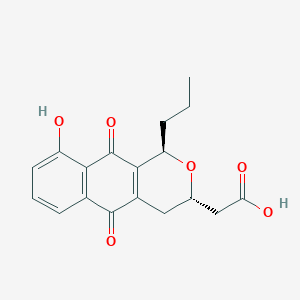
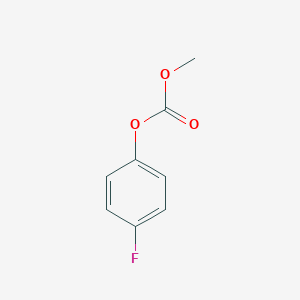
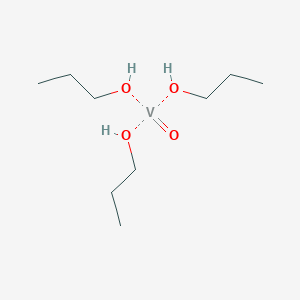
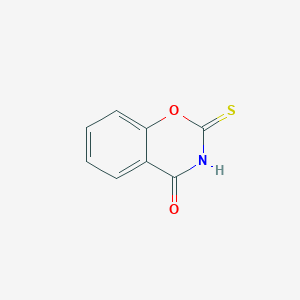
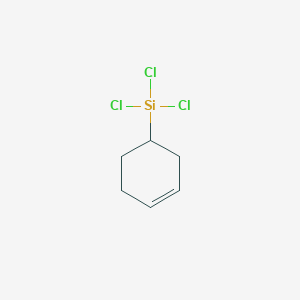
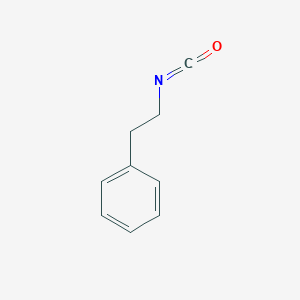
![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)
